6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLYQVGPHWROMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272847 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-39-8 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 1h Pyrrolo 3,2 C Pyridin 3 Amine and Its Key Intermediates
Strategies for Constructing the Pyrrolo[3,2-c]pyridine Ring System
Cyclization Reactions in Pyrrolopyridine Synthesis.rsc.org
Cyclization reactions are powerful tools for efficiently assembling complex heterocyclic systems from simpler acyclic or monocyclic precursors. These reactions often involve the formation of one or more carbon-carbon or carbon-heteroatom bonds in a single transformative step. For pyrrolopyridine synthesis, transition metal-mediated processes and base-catalyzed closures are particularly prominent.
Palladium catalysis is a cornerstone of modern organic synthesis, offering mild and efficient routes to complex molecules. nih.gov In the context of azaindole synthesis, palladium-catalyzed reactions are used to facilitate key bond-forming events that lead to the desired heterocyclic core. organic-chemistry.org These methods often involve cross-coupling reactions to build a precursor that is primed for a subsequent cyclization step. organic-chemistry.orgresearchgate.net
One common strategy involves a Sonogashira coupling of an ortho-aminohalopyridine with a terminal alkyne. The resulting coupled product can then undergo an intramolecular cyclization to form the pyrrole (B145914) ring of the azaindole system. acs.org For instance, site-selective palladium-catalyzed Sonogashira reactions on dihalopyridines, followed by tandem C-N coupling and cyclization, can produce 6-azaindoles in very good yields. organic-chemistry.org Another powerful palladium-catalyzed method is the Suzuki cross-coupling reaction. This approach can be used to link an aryl or heteroaryl group to the pyridine (B92270) core, setting the stage for subsequent cyclization or further functionalization. nih.govnih.gov For example, the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines has been achieved via a Suzuki reaction between a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate and various arylboronic acids, using a palladium catalyst like Pd(PPh₃)₄. nih.gov
| Reaction Type | Starting Materials | Palladium Catalyst | Key Transformation | Reference |
|---|---|---|---|---|
| Sonogashira/C-N Coupling | 3,4-dibromopyridine, terminal alkynes, amines | Not specified in abstract | Site-selective C-C coupling followed by C-N coupling and cyclization to form 6-azaindole (B1212597). | organic-chemistry.org |
| Suzuki Coupling | 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, arylboronic acids | Pd(PPh₃)₄ | C-C bond formation at the C6 position of the pyrrolo[3,2-c]pyridine core. | nih.gov |
| Narasaka–Heck Reaction | γ,δ-unsaturated oxime esters | Palladium(II) | A cascade process involving cyclization and C-H activation to form N-heterocycles like pyrroles and pyridines. | nih.gov |
| C(sp)-C(sp2) Coupling | 2-carbonyl- or 2-formylpyrroloacetonitriles, phenylboronic acids | Pd(OAc)₂ | Cascade coupling and intramolecular cyclization to yield multisubstituted pyrrolo[1,2-a]pyrazines. | organic-chemistry.orgresearchgate.net |
Base-catalyzed cyclizations provide an alternative pathway to the pyrrolopyridine scaffold, often proceeding through the deprotonation of an acidic proton to generate a nucleophile that initiates ring closure. A prominent example is the Chichibabin reaction, which involves the nucleophilic addition of an organometallic reagent (generated by a strong base like lithium diisopropylamide, LDA) to a pyridine ring. nih.gov The synthesis of 2-phenyl-7-azaindole, for instance, can be achieved through the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile. nih.gov
Another strategy involves a base-mediated indolization reaction following a copper-free Sonogashira alkynylation. This one-pot process allows for the elaboration of N-alkylated o-chloroarylamines into N-alkylazaindoles. organic-chemistry.org The base facilitates the final ring-closing step to form the pyrrole portion of the azaindole.
| Named Reaction/Method | Key Reagents | Mechanism Hallmark | Product Type | Reference |
|---|---|---|---|---|
| Chichibabin Cyclization | Lithium diisopropylamide (LDA), 2-fluoro-3-picoline, benzonitrile | Nucleophilic addition of a lithiated picoline to a nitrile, followed by cyclization onto the pyridine ring. | 7-Azaindole (B17877) | nih.gov |
| Base-Mediated Indolization | N-alkylated o-chloroarylamines, terminal alkynes, base | Intramolecular nucleophilic attack from the amino group onto the alkyne, following a Sonogashira coupling. | N-Alkylazaindole | organic-chemistry.org |
The Pictet-Spengler reaction is a classic acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by electrophilic ring closure to form a tetrahydroisoquinoline. wikipedia.org This powerful ring-forming strategy has been adapted for the synthesis of various heterocyclic systems. mdpi.com For pyrrolopyridine derivatives, an analogous reaction can be envisioned where a β-(pyrrol-yl)ethylamine or a related species undergoes cyclization.
While direct application to 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine is less commonly cited, the synthesis of related structures demonstrates the principle. For example, the Pictet-Spengler reaction has been employed to construct tetrahydrofuro[3,2-c]pyridines and tetrahydro-1H-pyrrolo[3,2-с]pyridines. nih.govbeilstein-journals.orgresearchgate.net The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich pyrrole or furan (B31954) ring to achieve cyclization. wikipedia.org The interaction of tryptamine (B22526) with aldehydes in acetic acid to form tetrahydro-β-carbolines (a pyrrolo[2,3-b]pyridine isomer) is a well-known example of this type of transformation. nbuv.gov.ua This highlights the potential of using a suitably substituted pyrrole as the nucleophilic component in a Pictet-Spengler type cyclization to assemble the pyridine portion of the pyrrolo[3,2-c]pyridine system.
Formation of the Pyrrole Ring in Pyrrolo[3,2-c]pyridine.acs.org
This synthetic approach starts with a pre-formed, appropriately substituted pyridine ring and constructs the pyrrole ring onto it. rsc.org A notable method involves the reaction of a nitropyridine derivative with an enamine-forming reagent, followed by reductive cyclization. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine starts with 2-bromo-5-methylpyridine. nih.gov This is converted to 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide, which then reacts with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a key enamine intermediate. Reductive cyclization of this intermediate, using iron powder in acetic acid, yields the fused pyrrolo[3,2-c]pyridine core. nih.gov
Another powerful strategy is the [4+1] cyclization, where a 3-amino-4-methylpyridine (B17607) acts as the four-atom component and a bielectrophilic reagent provides the final carbon atom for the pyrrole ring. chemrxiv.orgchemrxiv.org For example, treating 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA) can lead to the formation of 2-trifluoromethyl-6-azaindoles. The TFAA acts as both a C1-bielectrophile and an acylating agent in a complex cascade that results in the annulated pyrrole ring. chemrxiv.org
Assembly of the Pyridine Ring in Pyrrolo[3,2-c]pyridine.acs.org
Conversely, the pyridine ring can be assembled onto a pre-existing pyrrole precursor. rsc.org One documented method involves the expansion of a pyrrole ring into a pyridine ring. This can be achieved by contacting a pyrrole-containing compound with a molar excess of methanol (B129727) in the presence of an acidic refractory oxide catalyst, such as alumina-silica, at high temperatures (300-500 °C). google.com This process facilitates the incorporation of a carbon atom into the ring, expanding the five-membered pyrrole into a six-membered pyridine. While this represents a more general transformation, it provides a conceptual basis for constructing the pyridine portion of the pyrrolopyridine scaffold from a pyrrole starting material. google.com
Introduction of Halogen Substituents (e.g., 6-Chloro) to the Pyrrolo[3,2-c]pyridine Core
The regioselective introduction of a chlorine atom at the C6 position of the 1H-pyrrolo[3,2-c]pyridine nucleus is a critical step in the synthesis of the target compound. While direct chlorination of the parent pyrrolo[3,2-c]pyridine can be challenging due to the potential for multiple side products, a common strategy involves the construction of the heterocyclic system from a pre-halogenated precursor.
One established route to a halogenated pyrrolo[3,2-c]pyridine core involves starting with a substituted pyridine. For instance, the synthesis of the analogous 6-bromo-1H-pyrrolo[3,2-c]pyridine begins with 2-bromo-5-methylpyridine. nih.gov This starting material is first oxidized to the corresponding N-oxide, which then undergoes nitration at the C4 position. The resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide is subsequently reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal, to introduce a vinyl group that is a precursor to the pyrrole ring. The final cyclization to form the pyrrolo[3,2-c]pyridine ring is achieved through reductive cyclization, for example, using iron in acetic acid. nih.gov A similar strategy could be envisioned for the 6-chloro analogue, starting from 2-chloro-5-methylpyridine.
Table 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 2-Bromo-5-methylpyridine | m-Chloroperbenzoic acid | 2-Bromo-5-methylpyridine-1-oxide |
| 2 | 2-Bromo-5-methylpyridine-1-oxide | Fuming nitric acid, Sulfuric acid | 2-Bromo-5-methyl-4-nitropyridine 1-oxide |
| 3 | 2-Bromo-5-methyl-4-nitropyridine 1-oxide | N,N-Dimethylformamide dimethyl acetal | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide |
| 4 | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Iron powder, Acetic acid | 6-Bromo-1H-pyrrolo[3,2-c]pyridine |
Regioselective Introduction of the 3-Amino Moiety
With the 6-chloro-1H-pyrrolo[3,2-c]pyridine core in hand, the next critical transformation is the introduction of the amino group at the C3 position of the pyrrole ring. This can be approached through direct amination or via a functionalized precursor at the C3 position.
Direct Amination Strategies at C3 of Pyrrolo[3,2-c]pyridine
Direct amination of the C3 position of the pyrrolo[3,2-c]pyridine ring system can be challenging. However, methods for the amination of related heterocyclic systems provide insights into potential strategies. For instance, palladium-catalyzed Buchwald-Hartwig amination has been successfully employed for the amination of chloropyrrolopyridines, although the regioselectivity is highly dependent on the specific isomer and reaction conditions. nih.gov Another approach could involve the nitration of the C3 position followed by reduction. The synthesis of regioisomeric 1H-pyrrolo[3,2-b]pyridines has been achieved through the reduction of a 3-nitropyrrole (B1211435) precursor, suggesting that a similar pathway could be viable for the [3,2-c] isomer. thieme-connect.com
Synthesis via Precursors with Functionalities at C3 (e.g., Carbaldehyde)
A more common and often more reliable method for introducing the 3-amino group is through the conversion of a C3-functionalized precursor. The key intermediate for this approach is 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. achemblock.com This aldehyde can be synthesized and then converted to the 3-amino compound through several methods, most notably reductive amination.
Reductive amination involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine intermediate, which is then reduced to the desired amine. A Japanese patent describes a similar transformation for the production of 6-chloro-3-pyridylmethylamine from 6-chloropyridine-3-aldehyde using hydrogen gas and a platinum catalyst. google.com This suggests that a similar reductive amination of 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with a suitable amine source would be a viable route to the target molecule. More recent developments in reductive amination include photoredox-catalyzed methods that operate under mild conditions. nih.gov
Table 2: Potential Reductive Amination of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
| Amine Source | Reducing Agent | Catalyst (if applicable) | Product |
| Ammonia | Hydrogen gas | Platinum | This compound |
| Hydroxylamine | - | - | (followed by reduction) |
| Benzylamine | Sodium borohydride | - | (followed by debenzylation) |
Optimized Reaction Conditions and Industrial Scale-Up Considerations
For any synthetic route to be practical, especially for pharmaceutical applications, optimized reaction conditions and scalability are paramount. In the synthesis of related pyrrolopyridine derivatives, microwave-assisted reactions have been shown to significantly reduce reaction times and improve yields for steps such as Suzuki cross-coupling reactions. nih.gov
When considering industrial scale-up, factors such as the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of purification are critical. For the synthesis of this compound, a route proceeding through the 3-carbaldehyde intermediate may be advantageous for large-scale production due to the generally reliable and high-yielding nature of reductive amination reactions. However, the synthesis of the carbaldehyde itself would need to be efficient and cost-effective. The use of hazardous reagents, such as fuming nitric acid, would require careful handling and specialized equipment in an industrial setting. nih.gov
Comparative Analysis of Synthetic Routes for Analogous 3-Aminopyrrolopyridines
The synthesis of aminopyrrolopyridines is a broad field with various strategies tailored to the specific regioisomer required. For the pyrrolo[2,3-b]pyridine (7-azaindole) series, the introduction of an amino group at the C4 position has been achieved via Buchwald-Hartwig amination of a 4-chloro precursor. nih.gov In some cases, the order of functionalization is crucial, with the amino group being introduced before other modifications to the ring system to avoid undesired side reactions. nih.gov
For the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines has been developed. beilstein-journals.org The synthesis of pyrrolopyridines from 3-aminopyrrole and unsymmetrical diketones has also been reported, with the regioselectivity being controlled by the choice of catalyst. thieme-connect.com
These examples highlight that while general principles of heterocyclic synthesis apply, the specific methodologies for constructing and functionalizing the various pyrrolopyridine isomers can differ significantly. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. For this compound, the pathway involving the 3-carbaldehyde intermediate appears to be a logical and potentially scalable approach, drawing on established and analogous chemical transformations.
Chemical Reactivity and Derivatization of 6 Chloro 1h Pyrrolo 3,2 C Pyridin 3 Amine
Reactivity of the 6-Chloro Substituent
The chlorine atom at the 6-position of the pyrrolo[3,2-c]pyridine core is a key handle for introducing molecular diversity. Its reactivity is characteristic of a halogen on an electron-deficient pyridine (B92270) ring, making it susceptible to substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
The 6-chloro group can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a temporary, negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. arkat-usa.org The electron-withdrawing nature of the pyridine nitrogen atom facilitates this process by stabilizing the anionic intermediate.
Reactions with amine nucleophiles, for instance, can be used to introduce new amino substituents at the 6-position. The reactivity in these SNAr reactions is influenced by several factors, including the strength of the nucleophile and the reaction conditions. Often, heating is required to drive the reaction to completion. arkat-usa.org The course of the reaction can also be influenced by the presence of an acid or a base. Acid catalysis can enhance the electrophilicity of the pyridine ring by protonating the ring nitrogen, making it more susceptible to nucleophilic attack. Conversely, basic conditions can deprotonate the nucleophile, increasing its reactivity. arkat-usa.org While direct SNAr on the 6-chloro position of the title compound can be challenging, studies on analogous chloropyrimidines with aminopyrroles demonstrate that such transformations are fundamental in heterocyclic chemistry. arkat-usa.org
Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 6-chloro position of the azaindole scaffold is an excellent substrate for these transformations. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly noteworthy for its functional group tolerance and mild reaction conditions. acs.orguni.lu
This reaction allows for the arylation, heteroarylation, or vinylation of the 6-position. The process typically involves a palladium(0) catalyst, a base (such as K₃PO₄ or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like dioxane with water. acs.org The development of specialized ligands (e.g., RuPhos, BrettPhos) and palladium precatalysts has significantly improved the efficiency of coupling reactions involving less reactive heteroaryl chlorides. nih.govnih.gov These advanced catalytic systems can achieve high yields under mild conditions, even with unprotected nitrogen-rich heterocycles like azaindoles. acs.orgacs.orgorganic-chemistry.org
A study on the related 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine demonstrated a chemoselective Suzuki-Miyaura cross-coupling, highlighting the precise control achievable with these methods. nih.gov The reaction selectively occurred at the more reactive iodo-position, but it underscores the viability of the chloro-position for subsequent coupling reactions.
| Starting Material | Boronic Acid/Ester | Catalyst System | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O, 100 °C, 30 min | 4-Chloro-2-(4-methoxyphenyl)-1-SEM-1H-pyrrolo[2,3-b]pyridine | 68-71% | nih.gov |
| 4-Chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine | (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O, 80 °C, 9 h | (4-(4-Chloro-1-SEM-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol | Not specified | nih.gov |
| 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | Cu(OAc)₂ / Pyridine | K₂CO₃ | Not specified | 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63% | nih.gov |
Derivatization via Activated Halogen for Biaryl Formation
The formation of biaryl structures is a critical transformation in medicinal chemistry, and the 6-chloro substituent serves as an activated halogen for this purpose. The most common method for achieving this is the Suzuki-Miyaura cross-coupling reaction, as detailed previously, where an arylboronic acid is coupled with the 6-chloro position to yield a 6-aryl-1H-pyrrolo[3,2-c]pyridin-3-amine derivative. acs.orgnih.gov
An alternative, transition-metal-free approach for biaryl synthesis involves the base-promoted direct coupling of arenes with aryl halides. rsc.org Research has shown that a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can effectively promote the cross-coupling of arenes with cyano- or nitro-substituted aryl halides. rsc.org This reaction is proposed to proceed through a radical mechanism. While this method has been demonstrated on other systems, its principles could potentially be applied to activate the 6-chloro atom of the title compound for coupling with various arene partners, offering a different synthetic route to biaryl derivatives. rsc.org
Reactivity of the 3-Amino Group
The 3-amino group on the pyrrole (B145914) ring is a potent nucleophile and provides a second major avenue for derivatization. Its reactivity is typical of an aromatic amine, allowing for modifications through acylation, alkylation, and condensation reactions.
Acylation and Alkylation Reactions
The primary amino group at the C-3 position can readily undergo acylation with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated by coupling reagents. This leads to the formation of the corresponding amides. Modern amidation methods, such as the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, provide an efficient way to couple carboxylic acids with amines at room temperature. nih.gov This approach activates the carboxylic acid, which is then susceptible to nucleophilic attack by the 3-amino group of the pyrrolo-pyridine core. nih.gov
Alkylation of the 3-amino group introduces alkyl substituents, converting the primary amine into a secondary or tertiary amine. Traditional alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. nih.gov More recent methods offer greater selectivity. For instance, iridium-catalyzed N-alkylation using alcohols as alkylating agents provides a direct and regioselective route to N-alkylated amino-azoles, producing water as the only byproduct. rsc.org Another strategy for selective mono-N-alkylation involves the temporary chelation of a nearby functional group to a reagent like 9-borabicyclo[3.3.1]nonane (9-BBN), which can protect the amine from over-alkylation, although this is most applicable to substrates with a 1,3-amino alcohol relationship. organic-chemistry.org
Condensation Reactions
The nucleophilic 3-amino group can participate in condensation reactions with a variety of electrophilic partners, most commonly carbonyl compounds like aldehydes and ketones, to form imines (Schiff bases). These imine intermediates can be stable products themselves or can be further reduced (reductive amination) to form alkylated amines.
Furthermore, the amino group can react with more complex electrophiles in cyclocondensation reactions to construct new heterocyclic rings fused to the pyrrole moiety. For example, condensation with α,β-unsaturated ketones or aldehydes can lead to annulation products through a sequence of conjugate addition and subsequent cyclization. nih.gov Studies on the condensation of other cyclic amines have shown that reactions with dicarbonyl compounds or their equivalents can lead to the formation of diverse and complex polycyclic systems. nih.gov These established principles of amine reactivity suggest that the 3-amino group of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine is a versatile handle for constructing a wide range of derivatives through various condensation pathways.
Electrophilic Aromatic Substitution on the Pyrrolopyridine System
The 1H-pyrrolo[3,2-c]pyridine scaffold is a bicyclic heteroaromatic system where an electron-rich pyrrole ring is fused to an electron-deficient pyridine ring. This electronic arrangement significantly influences the regioselectivity of electrophilic aromatic substitution reactions. The pyrrole moiety is highly activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom being part of the aromatic sextet, which increases the electron density of the ring carbons. In contrast, the pyridine ring is deactivated due to the electron-withdrawing nature of its nitrogen atom.
Consequently, electrophilic substitutions are strongly directed towards the pyrrole ring. Theoretical considerations and studies on related azaindole systems indicate that the C3 position of the 1H-pyrrolo[3,2-c]pyridine nucleus is the most nucleophilic and, therefore, the primary site for electrophilic attack. libretexts.org This is analogous to the observed reactivity of pyrrole itself, which preferentially undergoes substitution at the C2 (α) position. In the fused system, the C3 position is equivalent to the α-position of the pyrrole ring.
Common electrophilic substitution reactions applicable to such electron-rich heterocyclic systems include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS).
Nitration: Nitration can be performed under carefully controlled conditions, often using milder nitrating agents than the standard nitric acid/sulfuric acid mixture to avoid degradation of the sensitive pyrrole ring. quora.com
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the ring, typically at the C3 position, using a Vilsmeier reagent generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). This C3-formylated product serves as a versatile intermediate for further synthetic elaborations. achemblock.com
The presence of the amino group at the C3 position in the title compound, this compound, would further activate the pyrrole ring. However, it also presents a competing site for electrophilic attack and may require protection prior to ring functionalization.
Functionalization at the Pyrrole Nitrogen (N1)
The N1 nitrogen of the pyrrole ring possesses a lone pair of electrons and a reactive N-H bond, making it a key site for derivatization through alkylation, arylation, and the introduction of protecting groups.
Alkylation and Arylation Strategies
The N-H bond at the N1 position can be readily functionalized. Deprotonation with a suitable base generates a nucleophilic anion that can react with various electrophiles.
Alkylation: N-alkylation is a common strategy to introduce alkyl substituents. This is typically achieved by treating the pyrrolopyridine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an appropriate polar aprotic solvent like DMF or acetonitrile. masterorganicchemistry.comucalgary.ca The choice of base and solvent is crucial to control the reactivity and prevent potential side reactions. While direct alkylation of amines can sometimes lead to mixtures of products due to over-alkylation, the reaction on the pyrrole nitrogen of this scaffold can often be controlled to achieve mono-alkylation. ucalgary.cawikipedia.org
Arylation: N-arylation introduces aryl or heteroaryl groups, significantly expanding the structural diversity and allowing for the modulation of electronic and steric properties. A prominent method for achieving this is the copper-catalyzed Chan-Lam coupling or related Ullmann-type reactions. For instance, the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid has been successfully demonstrated using copper(II) acetate (B1210297) as the catalyst, along with potassium carbonate as the base and pyridine as a ligand in a 1,4-dioxane (B91453) solvent system under microwave irradiation. wikipedia.org This reaction proceeds efficiently, providing the N-arylated product in good yield.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF) | N1-Alkyl-6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine |
| N-Arylation | Arylboronic acid, Cu(OAc)₂, Base (e.g., K₂CO₃), Ligand (e.g., Pyridine), Solvent (e.g., Dioxane), Microwave | N1-Aryl-6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine |
Protecting Group Chemistry for N1
In multi-step syntheses, it is often necessary to protect the N1 position to prevent unwanted side reactions during subsequent transformations on other parts of the molecule. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal.
While specific examples for this compound are not extensively documented, strategies from the closely related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) series are highly informative and applicable. mdpi.com
tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for amines and can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukmasterorganicchemistry.com The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid). fishersci.co.uk
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group is another effective protecting group for the pyrrole nitrogen. It can be installed using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and a base like sodium hydride. mdpi.com The SEM group is robust under various conditions, including those for cross-coupling reactions. Its removal can be achieved using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or under acidic conditions, although challenges such as side reactions from released formaldehyde (B43269) have been noted. mdpi.com
| Protecting Group | Introduction Reagent | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Acidic conditions (e.g., TFA, HCl) |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), NaH | Fluoride source (e.g., TBAF) or Acidic conditions |
Strategies for Introducing Diverse Substituents Across the Scaffold
The this compound scaffold offers multiple sites for the introduction of diverse functional groups, primarily through modern cross-coupling reactions. The chlorine atom at the C6 position is a key handle for such modifications.
Functionalization at the C6-Position: The chloro-substituent on the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for generating a wide array of derivatives.
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the C6-chloro position with an organoboron reagent (e.g., an arylboronic acid or ester). This has been effectively used to synthesize a variety of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives. wikipedia.org The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the substitution of the C6-chloro atom with various primary or secondary amines. This provides access to 6-amino-substituted pyrrolopyridine derivatives. While direct examples on this specific scaffold are sparse in the provided literature, the methodology is broadly applicable to aryl chlorides. mdpi.com
Functionalization at Other Positions: While the C6-position is the most readily functionalized due to the chloro substituent, other positions can also be targeted:
C2-Position: Functionalization at the C2 position of the pyrrole ring can be achieved, often following initial protection of the N1 position. Strategies may involve lithiation followed by quenching with an electrophile, although regioselectivity can be a challenge.
C4 and C7-Positions: The C4 and C7 positions on the pyridine ring are less reactive towards electrophilic substitution. However, strategies like directed ortho-metalation (DoM) could potentially be employed if a suitable directing group is present on the ring. wikipedia.orgorganic-chemistry.org This involves deprotonation at a position ortho to the directing group using a strong base (like an organolithium reagent) followed by trapping with an electrophile.
The following table summarizes key cross-coupling strategies for derivatization:
| Reaction Type | Position | Coupling Partner | Catalyst/Reagents |
| Suzuki-Miyaura Coupling | C6 | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ |
| Buchwald-Hartwig Amination | C6 | Primary/Secondary Amine | Palladium catalyst, Ligand, Base |
Through the sequential and strategic application of these reactions—electrophilic substitution on the pyrrole ring, N1-functionalization, and cross-coupling at the C6-position—a vast chemical space can be explored, starting from the this compound core.
Structure Activity Relationship Sar and Molecular Design Principles
Elucidation of Key Pharmacophoric Elements within the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a rigid framework for orienting pharmacophoric elements in a spatially precise manner. mdpi.comnih.gov This bicyclic heterocyclic system, containing both a pyrrole (B145914) and a pyridine (B92270) ring, is found in various biologically active compounds. mdpi.com Its rigidity is a key feature, particularly in the design of kinase inhibitors and other agents that target specific protein conformations.
One successful strategy in drug design involves replacing flexible bonds in known active compounds with a rigid scaffold to lock the molecule in its bioactive conformation, which can lead to improved potency. nih.gov For instance, the pyrrolo[3,2-c]pyridine core has been effectively used as a constrained bioisostere of the cis-olefin bond found in combretastatin A-4 (CA-4), a potent tubulin inhibitor. nih.gov In this context, the key pharmacophoric elements are typically large aromatic groups attached to the scaffold, which mimic the A and B rings of CA-4. The pyrrolo[3,2-c]pyridine core acts as the linker, holding these crucial ring systems in the optimal orientation for binding to the colchicine site on tubulin. nih.gov
Impact of the 6-Chloro Moiety on Biological Activity
The presence of a chlorine atom at the C6 position of the pyrrolo[3,2-c]pyridine ring system has a multifaceted impact on the molecule's biological profile. Halogen substituents are commonly employed in medicinal chemistry to modulate a compound's properties in several ways. mdpi.com
Firstly, the 6-chloro moiety is an electron-withdrawing group, which alters the electron density of the pyridine ring. This can influence the pKa of the ring nitrogen, affecting its potential to form ionic interactions with target proteins. Secondly, the chlorine atom can participate in specific, non-covalent interactions, such as halogen bonding, with electron-rich residues (e.g., the backbone carbonyls) in a protein's binding pocket. It also increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions with the target. mdpi.com
Furthermore, the chloro group serves as a crucial synthetic handle. It provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. nih.gov This allows for the straightforward introduction of a wide variety of substituents at the C6 position, enabling extensive exploration of the structure-activity relationship and the optimization of lead compounds. nih.govmdpi.com Studies on related halogenated pyrroles have shown that chloro-substituents can be critical for potent antimicrobial activity, suggesting their direct role in the pharmacophore. mdpi.com
Table 1: Potential Effects of the 6-Chloro Moiety on Molecular Properties and Activity
| Feature | Impact | Rationale |
| Electronic Properties | Modulates pKa of the pyridine ring | Chlorine is an electron-withdrawing group, reducing the basicity of the ring nitrogen. |
| Binding Interactions | Can form halogen bonds; enhances hydrophobic interactions | The electropositive crown of the chlorine atom can interact with electron donors. Its size and nature increase local lipophilicity. |
| Synthetic Utility | Acts as a versatile synthetic handle | Enables diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
| Metabolic Stability | May block sites of metabolism | Can prevent oxidative metabolism at the C6 position, potentially increasing the compound's half-life. |
Role of the 3-Amino Group in Ligand-Target Interactions
The amino group at the C3 position of the pyrrole ring is a critical functional group for establishing specific interactions with biological targets. As a primary amine, it can act as both a hydrogen bond donor and, to a lesser extent, a hydrogen bond acceptor. This dual capability allows it to form strong, directional hydrogen bonds with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, or threonine, as well as with backbone carbonyls. researchgate.net These interactions are often essential for anchoring the ligand in the correct orientation for optimal activity.
In the context of kinase inhibitors, for example, an amino group at this position frequently forms a key "hinge-binding" interaction with the backbone of the kinase hinge region. This type of interaction is a common feature among many successful kinase inhibitors.
Furthermore, depending on the pH of the microenvironment and the pKa of the compound, the 3-amino group can become protonated, acquiring a positive charge. This allows it to participate in strong electrostatic interactions or salt bridges with negatively charged amino acid residues like aspartate or glutamate. rsc.org The planarity of the pyrrole ring and the defined vector of the N-H bonds on the amino group provide a high degree of structural specificity to these interactions, making the 3-amino group a crucial determinant of binding affinity and selectivity.
Influence of Substituents at N1, C2, C4, C5, and C7 on Activity and Selectivity
The biological activity and selectivity of the pyrrolo[3,2-c]pyridine scaffold can be extensively modulated by introducing various substituents at different positions on the bicyclic core.
N1 Position: The nitrogen of the pyrrole ring is a common site for substitution. In the design of tubulin inhibitors based on this scaffold, a 3,4,5-trimethoxyphenyl group at the N1 position was found to be a crucial element for high potency. nih.govsemanticscholar.org This group mimics the "A-ring" of colchicine and CA-4 and fits into a corresponding hydrophobic pocket in the tubulin protein. The specific pattern of methoxy groups is often optimal for maximizing favorable interactions.
C6 Position: As discussed, the C6 position is readily functionalized from a 6-chloro precursor. Exploration of various aryl and heteroaryl substituents at this position has demonstrated a significant impact on antiproliferative activity. nih.gov For example, replacing a simple phenyl group with larger aromatic systems like naphthalene, or heteroaromatics like indole, can lead to substantial increases in potency. This suggests the presence of a large, accommodating pocket in the target protein that can be exploited to enhance binding affinity through additional van der Waals or π-stacking interactions. nih.govsemanticscholar.org
C2, C4, C5, and C7 Positions: There is less published information regarding the systematic exploration of substituents at these positions for the 1H-pyrrolo[3,2-c]pyridine scaffold. However, based on related heterocyclic systems, these positions represent valuable opportunities for further optimization. Substituents at C2 could influence the hydrogen-bonding capacity of the 3-amino group or provide additional interactions. Modifications at C4, C5, and C7 on the pyridine ring could be used to fine-tune the electronics of the core, improve selectivity against off-target proteins, and optimize physicochemical properties like solubility. figshare.com For example, in the related pyrrolopyrimidine scaffold, C5 substitution was shown to be a key determinant of selectivity for Janus kinase 1 (JAK1). figshare.com
Table 2: SAR of 1,6-Disubstituted-1H-pyrrolo[3,2-c]pyridine Analogues as Antiproliferative Agents Data derived from studies on tubulin inhibitors. nih.gov
| Compound ID | N1-Substituent | C6-Substituent | Antiproliferative Activity (HeLa, IC₅₀ in µM) |
| 10a | 3,4,5-Trimethoxyphenyl | Phenyl | 0.85 |
| 10h | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | 0.53 |
| 10p | 3,4,5-Trimethoxyphenyl | Naphthalen-2-yl | 0.31 |
| 10t | 3,4,5-Trimethoxyphenyl | Indol-5-yl | 0.12 |
Strategies for Lead Optimization and Hit-to-Lead Progression for Pyrrolopyridine Analogues
The process of advancing a preliminary "hit" compound, identified from a high-throughput screen, to a "lead" candidate suitable for further development is known as hit-to-lead progression and lead optimization. wikipedia.orgijddd.com This is an iterative process of designing, synthesizing, and testing new analogues to improve multiple parameters simultaneously. patsnap.com
Hit Confirmation and Expansion: Once a hit like 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine is identified, its activity is confirmed. The next step is "hit expansion," where a small library of close analogues is synthesized to build an initial understanding of the SAR. wikipedia.org For this scaffold, this would involve modifying the substituents at N1 and C6.
Potency and Selectivity Enhancement: Guided by the initial SAR, medicinal chemists use structure-based design (if a target structure is available) or pharmacophore modeling to design new compounds with improved potency. patsnap.com For instance, if docking studies suggest an unoccupied pocket, substituents can be added to fill that space. Selectivity is improved by exploiting differences between the target and off-target proteins, such as introducing groups that clash with the binding site of an undesired target.
Optimization of ADMET Properties: A potent compound is not useful if it has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or is toxic (ADMET). Lead optimization heavily focuses on improving these characteristics. danaher.com Strategies include:
Improving Solubility: Introducing polar groups or breaking up planarity.
Increasing Metabolic Stability: Blocking sites of metabolism (e.g., with fluorine atoms) or replacing metabolically labile groups (e.g., an ester with an amide). nih.gov
Modulating Permeability: Adjusting the lipophilicity (LogP) and polar surface area (PSA) to fall within the desired range for oral absorption.
This entire process is often accelerated by modern techniques like high-throughput experimentation and computational modeling, which can predict reaction outcomes and compound properties before synthesis, saving time and resources. digitellinc.comchemrxiv.org
Bioisosteric Replacements of the Pyrrolo[3,2-c]pyridine Core
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one part of a molecule is replaced with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties. mdpi.com This can be applied to the entire pyrrolo[3,2-c]pyridine core in a process known as "scaffold hopping." nih.gov
The goal of scaffold hopping is to find a new core that maintains the critical three-dimensional arrangement of the key pharmacophoric elements (like the N1 and C6 substituents) but offers advantages such as a novel intellectual property position, improved synthetic accessibility, or better ADMET properties. mdpi.com
Potential bioisosteres for the pyrrolo[3,2-c]pyridine scaffold could include other bicyclic heteroaromatic systems.
Table 3: Potential Bioisosteric Replacements for the Pyrrolo[3,2-c]pyridine Core
| Original Scaffold | Potential Bioisostere | Rationale |
| Pyrrolo[3,2-c]pyridine | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) | Similar size and shape; retains hydrogen bonding patterns; known privileged scaffold. mdpi.com |
| Pyrrolo[3,2-c]pyridine | Imidazo[1,2-a]pyridine | Maintains a fused 5-6 membered bicyclic system with different nitrogen placement, altering electronics and solubility. researchgate.net |
| Pyrrolo[3,2-c]pyridine | Indole | A common bioisostere that removes the pyridine nitrogen, making the core more lipophilic and removing a potential hydrogen bond acceptor. |
| Pyrrolo[3,2-c]pyridine | Benzofuran / Benzothiophene | Replaces the pyrrole nitrogen with oxygen or sulfur, which alters hydrogen bonding capacity and electronic properties. |
| Pyrrolo[3,2-c]pyridine | Azaindole (other isomers) | Isomers like pyrrolo[2,3-b]pyridine (7-azaindole) can subtly change the vectors of substituents and the core's dipole moment. |
By exploring these alternative scaffolds, medicinal chemists can overcome challenges encountered with the original pyrrolo[3,2-c]pyridine core, such as poor solubility or off-target activity, ultimately leading to the development of superior drug candidates. mdpi.com
Mechanistic Studies of Biological Action
Molecular Target Identification and Validation
There is currently no available data identifying and validating the specific molecular targets of 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine.
Ligand-Target Binding Interactions
Detailed information on the binding interactions of this compound with any biological target is not present in the current scientific literature.
Hydrogen Bonding Networks
Specific hydrogen bonding networks formed by this compound with a biological target have not been described.
Hydrophobic and Electrostatic Interactions
There is no information available detailing the hydrophobic and electrostatic interactions of this compound with a molecular target.
Signaling Pathway Modulation
The effects of this compound on cellular signaling pathways have not been reported.
Modulation of Cellular Processes (e.g., cell proliferation, differentiation, survival)
There is no published research on the modulation of cellular processes such as cell proliferation, differentiation, or survival by this compound.
Computational and Theoretical Chemistry Applications
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of pyrrolopyridine cores often involves multi-step sequences. evitachem.com Future research should focus on developing more efficient, scalable, and environmentally benign methods to produce 6-chloro-1H-pyrrolo[3,2-c]pyridin-3-amine.
Key areas of exploration include:
One-Pot Reactions: The development of one-pot or tandem reactions that combine several synthetic steps without isolating intermediates can significantly improve efficiency. nbuv.gov.ua Research into one-pot variants for constructing the 6-azaindole (B1212597) system, for instance, could be adapted for the 5-azaindole (B1197152) (pyrrolo[3,2-c]pyridine) core. nbuv.gov.ua
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Applying flow chemistry to critical steps, such as nitration, cyclization, or amination, could lead to higher yields and purity for the target compound and its derivatives.
Mechanochemistry: As an emerging sustainable alternative to traditional solvent-based synthesis, mechanochemistry uses mechanical force, such as ball milling, to drive reactions. acs.org This approach minimizes solvent use and can lead to unique reaction pathways. acs.orgacs.org Future studies could investigate mechanochemical methods for key bond-forming reactions in the synthesis of the pyrrolo[3,2-c]pyridine scaffold. acs.org
Catalysis Innovation: Exploring novel catalysts for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, is crucial. nih.govnih.gov The development of more robust and versatile palladium or copper catalysts could facilitate the introduction of the 3-amine group and other functionalities onto the 6-chloro-1H-pyrrolo[3,2-c]pyridine core with greater efficiency and under milder conditions. nih.gov
Advanced SAR Studies and Targeted Derivatization
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency and selectivity. For this compound, future research should systematically probe how structural modifications affect biological activity.
Key research initiatives would involve:
Modification of the 3-amine Group: The primary amine at the C3-position is a key vector for derivatization. Future work should focus on creating a library of amides, sulfonamides, ureas, and substituted amines to explore the impact on target binding.
Substitution at the Pyrrole (B145914) Nitrogen (N1): Studies on related pyrrolopyridine scaffolds have shown that substitution at the N1 position can significantly influence activity and pharmacokinetic properties. nih.govnih.gov Introducing various alkyl and aryl groups at this position in the this compound scaffold is a logical next step. nih.gov
Modification of the Pyridine (B92270) Ring: While the 6-chloro substituent is a defining feature, its replacement with other halogens (F, Br, I) or functional groups (e.g., trifluoromethyl, cyano, methoxy) could modulate electronic properties and target interactions.
Scaffold Hopping: Exploring alternative heterocyclic cores while maintaining key pharmacophoric features of this compound could lead to the discovery of novel intellectual property with improved drug-like properties. mdpi.com
Table 1: Example SAR Insights from Related Pyrrolo[3,2-c]pyridine Derivatives
| Scaffold | Position of Modification | Substituent Type | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine | C6-position | Aryl groups (phenyl, tolyl, etc.) | Modulated anti-tubulin activity, with compound 10t showing potent anticancer effects. | nih.gov |
| 4-benzamidopyrrolo[3,2-c]pyridine | Benzamide moiety | Di- and tri-substituted phenyl rings | Compound 1r (3,4,5-trimethoxy substitution) was a potent and selective FMS kinase inhibitor. | nih.gov |
| 1H-pyrrolo[3,2-b]pyridine-3-carboxamide | N1-position | Isopropyl group | Discovered derivative 1k as a promising ACC1 inhibitor with favorable bioavailability. | nih.gov |
Identification of New Biological Targets and Therapeutic Applications
While the pyrrolopyridine scaffold is well-known for kinase inhibition, the specific biological targets for this compound are yet to be identified. mdpi.comnih.gov A broad screening approach is necessary to uncover its full therapeutic potential.
Future research should include:
Kinase Profiling: The compound should be screened against a comprehensive panel of human kinases. Pyrrolopyridine derivatives have shown activity against FMS, CSF-1R, SYK, and FLT3, suggesting that this compound or its derivatives could be potent inhibitors of these or other kinases involved in oncology and inflammatory diseases. mdpi.comnih.govnih.gov
Anticancer Screening: Beyond kinase inhibition, the compound should be evaluated in cell-based assays across a diverse panel of cancer cell lines. Some derivatives have been shown to act as potent inhibitors of tubulin polymerization, a different anticancer mechanism. nih.gov
Exploring Other Therapeutic Areas: The broader class of pyrrolopyridines has been investigated for antidiabetic, antiviral, and anti-inflammatory properties. mdpi.comdntb.gov.ua Screening this compound in relevant biological assays could reveal unexpected activities in these or other areas, such as neurological or infectious diseases.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To understand how this compound exerts its biological effects at a molecular level, the integration of "omics" technologies is essential. nih.gov These approaches provide a global view of cellular changes in response to the compound.
Future studies could employ:
Transcriptomics: Using techniques like RNA-sequencing (RNA-seq) to analyze changes in gene expression in cells treated with the compound. This can help identify the signaling pathways that are modulated and provide clues to its mechanism of action. nih.gov
Proteomics: Employing mass spectrometry-based proteomics to identify which proteins physically interact with the compound (target deconvolution) or whose expression levels or post-translational modifications change upon treatment.
Metabolomics: Analyzing the global metabolic profile of treated cells to understand the compound's impact on cellular metabolism. This is particularly relevant if the compound targets metabolic enzymes like Acetyl-CoA Carboxylase (ACC), as seen with other heterocyclic inhibitors. nih.govnih.gov
Chemoproteomics: Using a derivatized version of the compound as a probe to pull down its binding partners from cell lysates, directly identifying its protein targets.
Development of Next-Generation Pyrrolo[3,2-c]pyridine-Based Chemical Biology Tools
Beyond its direct therapeutic potential, this compound can serve as a scaffold for creating sophisticated chemical biology tools to probe biological systems. nih.gov
Future research in this area should focus on:
Photoaffinity Probes: Designing and synthesizing derivatives with photoreactive groups. When exposed to UV light, these probes can covalently bind to their biological targets, enabling more robust target identification.
Fluorescent Probes: Attaching a fluorescent dye to the molecule would allow for real-time visualization of its subcellular localization and dynamics using advanced microscopy techniques. This can provide insight into where the compound acts within the cell.
Bifunctional Molecules: Developing proteolysis-targeting chimeras (PROTACs) or molecular glues based on the scaffold. By linking a derivative of the compound to an E3 ligase-recruiting ligand, the resulting bifunctional molecule could induce the targeted degradation of a specific protein of interest, offering a powerful therapeutic strategy.
By pursuing these integrated research directions, the scientific community can systematically unlock the potential of this compound, moving it from a chemical entity to a valuable tool for biology and a potential candidate for future therapies.
Q & A
Intermediate Research Question
- Solubility Profiling : Use shake-flask method with UV-Vis spectroscopy to quantify solubility in PBS (pH 7.4) or DMSO/water mixtures.
- Stability Studies :
- pH Stability : Incubate the compound at pH 2–9 and monitor degradation via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Data Analysis : Apply the Henderson-Hasselbalch equation to predict ionization states affecting solubility .
How can researchers optimize reaction conditions for introducing substituents to the pyrrolopyridine core?
Advanced Research Question
Use Design of Experiments (DoE) to systematically vary parameters:
- Catalyst Screening : Test Pd(OAc)₂, XPhos, and BrettPhos ligands for coupling efficiency in C–N bond formation .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for amination vs. ethers (THF) for halogenation.
- Kinetic Analysis : Use in-situ IR spectroscopy to track reaction progress and identify rate-limiting steps.
- Statistical Validation : Apply ANOVA to determine significant factors (e.g., temperature > ligand choice) .
What advanced techniques are used to elucidate the compound’s binding mode with biological targets?
Advanced Research Question
- Crystallography : Co-crystallize the compound with target proteins (e.g., CDK2) to resolve binding interactions (e.g., Cl forming halogen bonds with backbone carbonyls) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k_d) to quantify affinity.
- Molecular Docking : Use AutoDock Vina with flexible ligand sampling to predict binding poses, validated by mutagenesis studies .
How should researchers address discrepancies in biological activity between structural analogs?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with F or CF₃) and compare IC₅₀ values .
- Metabolic Stability Testing : Use liver microsomes to assess if reduced activity in analogs stems from rapid clearance.
- Computational ADME Prediction : Apply QSAR models to correlate logP or polar surface area with cellular permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
